2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one
Overview
Description
2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one (CFTME) is an organic compound with a wide range of applications in the medical, pharmaceutical, and chemical industries. CFTME is used in the synthesis of pharmaceuticals, drugs, and other chemicals, as well as in the production of medical devices. CFTME is a relatively simple compound with a molecular formula of C8H6ClF3O. It is a colorless, volatile liquid with a low boiling point of -15°C and a melting point of -50°C.
Scientific Research Applications
Pharmaceutical Drug Development
The trifluoromethyl group in compounds like 2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one is significant in the development of pharmaceutical drugs. This functional group is present in many FDA-approved drugs due to its ability to enhance the biological activity and metabolic stability of the molecules . The incorporation of such groups into drug molecules can lead to improved pharmacokinetic properties and increased binding affinity towards biological targets.
Antibacterial and Antifungal Agents
Research has shown that trifluoromethyl-containing compounds exhibit potent antibacterial and antifungal activities. These compounds, including chalcone derivatives with trifluoromethyl groups, have been synthesized and evaluated for their effectiveness against pathogenic bacterial and fungal strains. They offer a promising avenue for the development of new antimicrobial agents .
Enzymatic Synthesis Processes
The compound can be used as an intermediate in enzymatic processes for synthesizing chiral alcohols. These chiral alcohols are crucial for the production of certain medications, such as those used for treating acute coronary syndromes. The use of enzymes in these processes can lead to more environmentally friendly and cost-effective manufacturing methods .
Targeted Cancer Therapy
In the field of oncology, 2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one can be a precursor in the synthesis of targeted cancer drugs. These drugs aim to improve therapy efficiency and reduce adverse effects and drug resistance, which are common challenges in current cancer treatments .
properties
IUPAC Name |
2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O/c10-5-8(14)6-2-1-3-7(4-6)9(11,12)13/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEDVBNSZUDGFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622768 | |
Record name | 2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |
CAS RN |
439807-20-2 | |
Record name | 2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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